BENGHE Validation & Comparative

Check Availability & Pricing

Off-Target Kinase Profile of LY2880070: A
Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LY2880070

Cat. No.: B8196068

For researchers and drug development professionals, understanding the off-target kinase
profile of a compound is critical for predicting potential side effects and identifying opportunities
for polypharmacology. While a detailed, publicly available off-target kinase profile for the CHK1
inhibitor LY2880070 is not currently available in the reviewed literature, this guide provides a
comparative analysis of other clinical-stage CHKZ1 inhibitors to offer insights into the expected
selectivity and potential off-target effects within this class of molecules.

LY2880070 is recognized as a potent and orally active inhibitor of Checkpoint Kinase 1 (CHK1)
with a half-maximal inhibitory concentration (IC50) of less than 1 nM[1][2]. Its primary
therapeutic rationale lies in its ability to sensitize cancer cells to DNA-damaging agents|[2].
However, as with most kinase inhibitors, absolute specificity is rare. To provide a relevant
framework for understanding the potential off-target profile of LY2880070, this guide details the
off-target profiles of three other well-characterized CHKL1 inhibitors: prexasertib (LY2606368),
MK-8776, and SRA737.

Comparative Off-Target Kinase Profiles of CHK1
Inhibitors

The following table summarizes the inhibitory activity of prexasertib, MK-8776, and SRA737
against their primary target, CHK1, and key off-target kinases. This data is compiled from
published in vitro kinase assays and provides a quantitative basis for comparing their
selectivity.
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Prexasertib

Kinase (LY2606368)IC50 MK-87761C50 (nM)  SRA737IC50 (nM)
(nM)

CHK1 2.5 3 14

CHK2 5 >3,000 >3,000

CDK2 i 150 >3,000

RSK1 6 i 362

RSK2 4 - 361

ERKS - - 130

PKD1 i i 298

Data compiled from a comparative study of CHK1 inhibitors.[3][4][5]
Key Observations:

¢ High Potency against CHK1.: All three inhibitors demonstrate high potency against their
intended target, CHK1, with IC50 values in the low nanomolar range.

o Variable Selectivity against CHK2: Prexasertib (LY2606368) shows significant inhibitory
activity against CHK2, while MK-8776 and SRA737 are highly selective for CHK1 over
CHK2[3][4][5]. This highlights a key differentiating feature among CHK1 inhibitors.

o CDK2 Inhibition as a Potential Off-Target Effect: MK-8776 exhibits off-target activity against
CDK2 at concentrations approximately 50-fold higher than its IC50 for CHK1[3][4][5].
Inhibition of CDK2 has been linked to distinct cellular effects, including transient protection
from growth inhibition at higher concentrations of the inhibitor[3][4][5].

» Broader Off-Target Profile of SRA737: While highly selective against CHK2 and CDK1,
SRA737 shows inhibitory activity against other kinases such as RSK1, RSK2, ERKS8, and
PKD1 at higher concentrations[6][7].

Experimental Protocols
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The determination of an off-target kinase profile is a crucial step in drug development. Several
methodologies are employed to assess the selectivity of kinase inhibitors.

Kinome Scanning (e.g., KINOMEscan™)

A widely used method for comprehensive kinase inhibitor profiling is competitive binding
assays, such as the KINOMEscan™ platform. This in vitro assay measures the ability of a test
compound to compete with an immobilized, active-site directed ligand for binding to a large
panel of purified, recombinant kinases|[8].

Brief Protocol:

A test compound is incubated with a specific kinase and a proprietary, immobilized ligand
that binds to the active site of the kinase.

e The amount of kinase bound to the immobilized ligand is quantified in the presence and
absence of the test compound.

e The results are typically expressed as a percentage of control, indicating the degree of
displacement by the test compound. A lower percentage of control signifies stronger binding
of the compound to the kinase.

e This process is repeated for a large panel of kinases (often over 400) to generate a
comprehensive selectivity profile.

In Situ Kinase Profiling (e.g., KiNativ™)

To understand kinase inhibitor engagement within a more physiologically relevant context, in
situ profiling methods are employed. These techniques assess the binding of an inhibitor to
kinases within a cellular lysate or even in live cells, which accounts for factors like cellular ATP
concentrations that can influence inhibitor potency.

Brief Protocol (KiNativ™):
 Live cells or cell lysates are incubated with the test inhibitor at various concentrations.

» Abiotinylated, irreversible ATP probe is then added. This probe covalently labels the ATP
binding site of active kinases.
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e The inhibitor competes with the probe for binding to the kinases.

o After labeling, the proteome is digested, and the biotinylated peptides (from the labeled
kinases) are enriched.

o Quantitative mass spectrometry is used to identify and quantify the labeled peptides,
providing a measure of inhibitor occupancy for a large number of kinases simultaneously[9].

Visualizing Experimental Workflows and Biological
Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT
language, illustrate a typical kinase profiling workflow, the CHK1 signaling pathway, and a
comparison of inhibitor selectivity.
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Caption: Workflow for biochemical off-target kinase profiling.
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Caption: Simplified CHK1 signaling pathway in response to DNA damage.
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Selectivity Comparison of CHK1 Inhibitors
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Caption: Comparative selectivity of prominent CHK1 inhibitors.

In conclusion, while the specific off-target kinase profile of LY2880070 remains to be fully
disclosed in the public domain, a comparative analysis of its class counterparts provides a
valuable predictive framework. Researchers developing or utilizing CHK1 inhibitors should
anticipate potential off-target effects on other kinases, particularly CHK2 and CDKs, and
employ comprehensive profiling strategies to fully characterize their compound of interest. This
proactive approach is essential for a thorough understanding of the inhibitor's biological activity
and for the successful translation of preclinical findings to the clinic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b8196068?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10842136/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10842136/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10842136/
https://www.medchemexpress.com/ly2880070.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8033610/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8033610/
https://pubs.acs.org/doi/10.1021/acsptsci.0c00201
https://pubmed.ncbi.nlm.nih.gov/33860197/
https://pubmed.ncbi.nlm.nih.gov/33860197/
https://www.selleckchem.com/products/cct245737.html
https://www.medchemexpress.com/CCT245737.html
https://lincs.hms.harvard.edu/kinomescan/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3142620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3142620/
https://www.benchchem.com/product/b8196068#off-target-kinase-profile-of-ly2880070
https://www.benchchem.com/product/b8196068#off-target-kinase-profile-of-ly2880070
https://www.benchchem.com/product/b8196068#off-target-kinase-profile-of-ly2880070
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8196068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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